Benzyl-PEG8-Ms
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Overview
Description
Benzyl-PEG8-Ms: is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a mesylate group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The mesylate group in this compound can be replaced by nucleophilic reagents, making it a versatile tool for bioconjugation and PEGylation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG8-Ms is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain, followed by the introduction of a mesylate group. The general synthetic route involves the following steps:
PEGylation: The PEG chain is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form amide bonds.
Benzylation: The activated PEG chain is then reacted with benzyl chloride to introduce the benzyl group.
Mesylation: Finally, the benzyl-PEG intermediate is treated with methanesulfonyl chloride (mesyl chloride) to introduce the mesylate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated using NHS esters in a controlled environment.
Benzylation and Mesylation: The activated PEG is then sequentially reacted with benzyl chloride and mesyl chloride under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG8-Ms undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be replaced by nucleophilic reagents, such as amines, thiols, and alcohols, to form new bonds.
Oxidation and Reduction: While this compound is primarily used for substitution reactions, it can also undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used to replace the mesylate group.
Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the PEG chain.
Major Products Formed: The major products formed from these reactions are PEGylated compounds with various functional groups, depending on the nucleophilic reagent used.
Scientific Research Applications
Chemistry: Benzyl-PEG8-Ms is widely used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells. This makes it a valuable tool in chemical biology and medicinal chemistry.
Biology: In biological research, this compound is used for bioconjugation and PEGylation of biomolecules, such as proteins and peptides. This enhances the solubility, stability, and bioavailability of these biomolecules.
Medicine: this compound is
Properties
Molecular Formula |
C24H42O11S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C24H42O11S/c1-36(25,26)35-22-21-33-18-17-31-14-13-29-10-9-27-7-8-28-11-12-30-15-16-32-19-20-34-23-24-5-3-2-4-6-24/h2-6H,7-23H2,1H3 |
InChI Key |
HXGZBARQPKDPSS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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